Cas no 1338692-18-4 (2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid)
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
- 2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetic acid
- Pyrazolo[1,5-a]pyrazine-5(4H)-acetic acid, 2-(3-methoxyphenyl)-4-oxo-
- 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid
-
- Inchi: 1S/C15H13N3O4/c1-22-11-4-2-3-10(7-11)12-8-13-15(21)17(9-14(19)20)5-6-18(13)16-12/h2-8H,9H2,1H3,(H,19,20)
- InChI Key: ANMPXCCICVSARA-UHFFFAOYSA-N
- SMILES: O=C1C2=CC(C3C=CC=C(C=3)OC)=NN2C=CN1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 481
- XLogP3: 1.1
- Topological Polar Surface Area: 84.7
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6782-5087-2μmol |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-5μmol |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-10μmol |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-20μmol |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-1mg |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-2mg |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-3mg |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-4mg |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-5mg |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-5087-10mg |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
1338692-18-4 | 10mg |
$79.0 | 2023-09-07 |
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid
Comprehensive Overview of 2-[2-(3-Methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid (CAS No. 1338692-18-4)
In the realm of pharmaceutical and biochemical research, 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid (CAS No. 1338692-18-4) has emerged as a compound of significant interest. This heterocyclic derivative, characterized by its pyrazolo[1,5-a]pyrazine core and acetic acid moiety, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural uniqueness, which combines a 3-methoxyphenyl group with a 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine scaffold, offering a versatile platform for medicinal chemistry optimization.
The compound's CAS No. 1338692-18-4 is frequently searched in academic and industrial databases, reflecting its growing relevance in targeted therapy and small molecule drug design. Recent trends indicate a surge in inquiries related to its synthetic pathways, biological activity, and potential as a kinase inhibitor. These queries align with broader industry interests in precision medicine and cancer research, where modified pyrazine derivatives are gaining traction. Notably, the 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid structure exhibits promising pharmacophore features, making it a candidate for modulating protein-protein interactions.
From a synthetic chemistry perspective, the preparation of CAS 1338692-18-4 involves multi-step organic transformations, often employing Pd-catalyzed cross-coupling reactions to introduce the 3-methoxyphenyl substituent. The acetic acid side chain further enhances the molecule's solubility and bioavailability, critical factors in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Laboratories focusing on fragment-based drug discovery have reported its utility as a building block for constructing more complex bioactive molecules.
In computational studies, 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid has been modeled for molecular docking simulations against various enzymatic targets. Its hydrogen bond acceptor/donor capabilities, attributed to the 4-oxo and carboxylic acid functionalities, enable interactions with ATP-binding sites and allosteric pockets. This aligns with current AI-driven drug discovery trends, where such compounds are screened virtually before wet-lab validation.
The compound's relevance extends to metabolomics research, where its potential as a biomarker precursor or metabolic modulator is under investigation. With increasing attention to personalized therapeutics, the structural flexibility of pyrazolo[1,5-a]pyrazine derivatives like 1338692-18-4 allows for tailored modifications to enhance target selectivity. Patent literature reveals ongoing exploration of this chemotype in immuno-oncology and neurodegenerative disease applications.
Quality control protocols for CAS No. 1338692-18-4 emphasize rigorous HPLC purity analysis and spectroscopic characterization (NMR, LC-MS). These procedures ensure batch-to-batch reproducibility, crucial for preclinical studies. The compound's stability under physiological conditions is another active research area, particularly regarding its prodrug potential through esterification of the acetic acid group.
In conclusion, 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid represents a compelling case study in modern medicinal chemistry. Its intersection with high-throughput screening technologies and structure-activity relationship (SAR) optimization exemplifies the dynamic nature of contemporary drug development. As research progresses, this compound may unlock novel therapeutic avenues in GPCR modulation and epigenetic targeting, addressing unmet medical needs through innovative chemical design.
1338692-18-4 (2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)